molecular formula C13H15ClN2O3 B2872081 methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate CAS No. 400084-89-1

methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate

Cat. No.: B2872081
CAS No.: 400084-89-1
M. Wt: 282.72
InChI Key: KABGMCFJCTYAEU-DHZHZOJOSA-N
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Description

Methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate is a synthetic organic compound It is characterized by the presence of a chlorobenzoyl group, a dimethylamino group, and an ester functional group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.

    Esterification: The amide is subsequently esterified with methyl acrylate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-[(3-bromobenzoyl)amino]-3-(dimethylamino)prop-2-enoate
  • Methyl (E)-2-[(3-fluorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate
  • Methyl (E)-2-[(3-methylbenzoyl)amino]-3-(dimethylamino)prop-2-enoate

Uniqueness

Methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the benzoyl ring.

Properties

IUPAC Name

methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-16(2)8-11(13(18)19-3)15-12(17)9-5-4-6-10(14)7-9/h4-8H,1-3H3,(H,15,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABGMCFJCTYAEU-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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